molecular formula C28H31N3OS2 B11995294 (5Z)-5-{[3-(5-isopropyl-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(5-isopropyl-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11995294
M. Wt: 489.7 g/mol
InChI Key: HOSASJJTTWVQFD-UQQQWYQISA-N
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Description

The compound (5Z)-5-{[3-(5-isopropyl-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that features a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(5-isopropyl-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a thiazolidinone derivative with a pyrazole aldehyde under basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(5-isopropyl-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiazolidine derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted phenyl and pyrazole derivatives.

Scientific Research Applications

(5Z)-5-{[3-(5-isopropyl-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(5-isopropyl-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-{[3-(5-isopropyl-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-oxo-1,3-thiazolidin-4-one: Similar structure but with an oxo group instead of a thioxo group.

    (5Z)-5-{[3-(5-isopropyl-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-ol: Similar structure but with a hydroxyl group.

Uniqueness

The uniqueness of (5Z)-5-{[3-(5-isopropyl-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its thioxo group, in particular, may contribute to unique reactivity and biological activity compared to similar compounds with oxo or hydroxyl groups.

Properties

Molecular Formula

C28H31N3OS2

Molecular Weight

489.7 g/mol

IUPAC Name

(5Z)-5-[[3-(2-methyl-5-propan-2-ylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H31N3OS2/c1-5-6-10-15-30-27(32)25(34-28(30)33)17-22-18-31(23-11-8-7-9-12-23)29-26(22)24-16-21(19(2)3)14-13-20(24)4/h7-9,11-14,16-19H,5-6,10,15H2,1-4H3/b25-17-

InChI Key

HOSASJJTTWVQFD-UQQQWYQISA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=CC(=C3)C(C)C)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=CC(=C3)C(C)C)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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